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Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is a chemical compound characterized by its complex structure, which includes a trifluoromethyl group, an oxazole ring, and an amino group linked to a phenyl ring. The molecular formula of this compound is , with a molecular weight of approximately 314.26 g/mol. The presence of a chiral center contributes to its enantiomeric properties, making it an enantiomerically pure compound. This unique structure enhances its potential applications in medicinal chemistry and biological research.
The reactivity of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is influenced by its functional groups:
Reactions involving this compound can include coupling reactions, electrophilic substitutions, and nucleophilic attacks, particularly due to the electron-withdrawing nature of the trifluoromethyl group .
The biological activity of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is largely attributed to its structural features. Compounds containing trifluoromethyl groups are known for their enhanced pharmacological properties due to increased metabolic stability and improved binding affinity to biological targets. Research indicates that similar compounds exhibit activities such as anti-inflammatory, anti-cancer, and antimicrobial effects. The specific biological activities of this compound are still under investigation but suggest potential therapeutic applications .
Synthesis of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate can be achieved through several methods:
Detailed protocols may vary based on specific laboratory conditions and desired yields .
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate has potential applications in various fields:
Interaction studies are crucial for understanding how methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate interacts with biological systems:
Such studies are essential for advancing the compound's development into clinical applications .
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate shares similarities with several other compounds that contain oxazole rings or trifluoromethyl groups. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate | Contains a trifluoromethyl group | Potentially similar biological activity |
| N-[4-[[(4-(trifluoromethyl)-1,3-oxazol-2-yl)amino]cyclohexyl]methyl]-propane-2-sulfonamide | Contains oxazole and sulfonamide groups | Different pharmacological profile |
| Sorafenib | Trifluoromethyl-containing drug | Approved for cancer treatment; different mechanism |
These compounds highlight the unique nature of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate while showcasing its potential as part of a broader class of biologically active molecules .